molecular formula C25H25FN4O2 B2748552 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 1111025-73-0

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2748552
CAS RN: 1111025-73-0
M. Wt: 432.499
InChI Key: KLRXUNSOIQNFQO-UHFFFAOYSA-N
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Description

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H25FN4O2 and its molecular weight is 432.499. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Synthesis and Biological Screening :Quinoline nucleus containing 1,3,4-oxadiazole derivatives have been synthesized and characterized for their antimicrobial activity against various strains, demonstrating the potential for developing new antimicrobial agents from quinoline-based compounds (Desai & Dodiya, 2014). Similarly, compounds with the 1,3,4-oxadiazole moiety have shown notable antimicrobial and antitumor activities, suggesting the utility of such structures in designing new therapeutic agents (Mamatha S.V et al., 2019).

Anticancer Potential :Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities, demonstrating moderate to high levels of activity against various cancer cell lines (Yilin Fang et al., 2016). This indicates the potential of quinoline derivatives in anticancer drug development.

Transporter-Mediated Drug Disposition :The study of metabolites of novel inhibitors and their transporter-mediated renal and hepatic excretion provides insights into drug disposition and the role of transporters in the pharmacokinetics of therapeutically relevant compounds (K. Umehara et al., 2009).

Drug Metabolism and Pharmacokinetics

Metabolite Identification and Pharmacokinetics :Investigations into the metabolism and pharmacokinetics of novel drugs, such as HM781-36B, a tyrosine kinase inhibitor, highlight the importance of understanding drug metabolism for the development of new therapeutic agents. Identifying major metabolites and studying their behavior in vitro and in vivo are crucial steps in drug development (Eunyoung Kim et al., 2013).

properties

IUPAC Name

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2/c1-3-16-7-9-17(10-8-16)24-27-25(32-28-24)19-15-29(2)21-14-22(30-11-5-4-6-12-30)20(26)13-18(21)23(19)31/h7-10,13-15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRXUNSOIQNFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

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